molecular formula C9H12N2O2 B15235653 4-(Tert-butyl)pyrimidine-2-carboxylic acid

4-(Tert-butyl)pyrimidine-2-carboxylic acid

Cat. No.: B15235653
M. Wt: 180.20 g/mol
InChI Key: JDVGQFKFLBQBDR-UHFFFAOYSA-N
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Description

4-(Tert-butyl)pyrimidine-2-carboxylic acid ( 1511440-17-7) is an organic building block belonging to the pyrimidine class of heterocyclic compounds . It has a molecular formula of C 9 H 12 N 2 O 2 and a molecular weight of approximately 180.20 g/mol . The compound is supplied for research applications and is strictly for laboratory use only; it is not intended for diagnostic, therapeutic, or any human or veterinary use . As a versatile heterocyclic building block, this pyrimidine-carboxylic acid derivative is primarily valued in medicinal chemistry and drug discovery research. The molecule features a carboxylic acid functional group, which allows for further synthetic modification, notably through amide bond formation or esterification, to create a diverse array of derivatives for screening and optimization . The presence of the sterically demanding tert-butyl substituent at the 4-position of the pyrimidine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this and related pyrimidine compounds in the synthesis of more complex molecules, such as protease inhibitors, kinase-targeted agents, and other pharmacologically relevant scaffolds .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-tert-butylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)6-4-5-10-7(11-6)8(12)13/h4-5H,1-3H3,(H,12,13)

InChI Key

JDVGQFKFLBQBDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)pyrimidine-2-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the tert-butyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of tert-butyl acetoacetate with guanidine can yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-2,4-dicarboxylic acid, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

4-(Tert-butyl)pyrimidine-2-carboxylic acid is a chemical compound with potential applications in various scientific fields. Examination of patents and scientific literature provides insight into its uses, particularly as an intermediate in the synthesis of complex molecules with biological activity.

Scientific Research Applications

  • Synthesis of Pharmaceutical Intermediates this compound can be used in the preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates . These sulfonates are suitable as intermediates in the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides and esters, which are useful beta-lactamase inhibitors .
  • Inhibitors of NAPE-PLD Pyrimidine-4-carboxamide derivatives, related to pyrimidine-2-carboxylic acid, are effective as inhibitors of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines, which are signaling lipids with various physiological functions . Inhibitors of NAPE-PLD may have therapeutic potential in treating conditions related to N-acylethanolamine signaling .
  • Inhibitors of Metalloproteases Compounds with a pyrimidine core have been shown to act as inhibitors of metalloproteases, particularly zinc hydrolases . These compounds can be effective in the treatment of disease states associated with vasoconstriction . Such disorders include high blood pressure, coronary disorders, cardiac insufficiency, renal and myocardial ischemia, and cerebral ischemia . They are also useful as cytostatic and cerebroprotective agents, for inhibition of graft rejection, for organ protection, and for the treatment of ophthalmological diseases .
  • Treatment of Various Diseases Pyrimidine derivatives are useful as therapeutic active substances, particularly in the context of diseases associated with zinc hydrolase activity . These include myocardial ischemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid hemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock, and septicemia . They can also be used for wound healing and control of menstruation, glaucoma, diseases associated with cytostatic, ophthalmological, and cerebroprotective indications, and organ protection .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(Tert-butyl)pyrimidine-2-carboxylic acid with structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties
This compound* tert-butyl (4), COOH (2) C₉H₁₂N₂O₂ ~180.20 N/A High lipophilicity, steric bulk
4-(Difluoromethyl)pyrimidine-2-carboxylic acid difluoromethyl (4), COOH (2) C₆H₄F₂N₂O₂ 174.10 95 Enhanced electronegativity, lower MW
5-(4-Methoxy-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid trifluoromethyl (7), 4-methoxyphenyl (5), COOH (2) C₁₅H₁₁F₃N₂O₃ 340.26 95.0 High polarity, aromatic interactions
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-pyrimidine-2-carboxylic acid 4-ClPh (5), 2,4-diClPh (4), COOH (2) C₁₇H₁₀Cl₃N₂O₂ 392.63 N/A Halogenated substituents, high steric demand

Key Observations :

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to smaller substituents like difluoromethyl. This property is critical for blood-brain barrier penetration in drug design.
  • Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl in ) reduce rotational freedom and may hinder enzymatic degradation.

Q & A

Q. What experimental approaches validate the compound’s mechanism of enzymatic inhibition?

  • Methodology : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/uncompetitive). Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes, focusing on active-site interactions. Mutagenesis studies (e.g., alanine scanning) can pinpoint critical binding residues .

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